Ammonium holmium(3+) disulphate
Description
Properties
CAS No. |
97375-23-0 |
|---|---|
Molecular Formula |
H4HoNO8S2 |
Molecular Weight |
375.10 g/mol |
IUPAC Name |
azanium;holmium(3+);disulfate |
InChI |
InChI=1S/Ho.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 |
InChI Key |
MGASNGITCBLJDL-UHFFFAOYSA-K |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ho+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium holmium(3+) disulphate can be synthesized through a reaction involving holmium oxide (Ho₂O₃) and ammonium sulfate ((NH₄)₂SO₄) in an aqueous medium. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
Ho2O3+2(NH4)2SO4+H2SO4→2(NH4)Ho(SO4)2+3H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration, and pH, to achieve high purity and yield. The compound is typically crystallized from the reaction mixture and purified through recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Ammonium holmium(3+) disulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds of holmium.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The sulfate ions in the compound can be substituted with other anions under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reactions with other sulfate salts or acids can lead to substitution of sulfate ions.
Major Products:
Oxidation: Higher oxidation state holmium compounds.
Reduction: Lower oxidation state holmium compounds.
Substitution: Compounds with different anions replacing sulfate ions.
Scientific Research Applications
Chemistry: Ammonium holmium(3+) disulphate is used in the synthesis of other holmium compounds and as a precursor in various chemical reactions. Its unique properties make it valuable in studying the behavior of rare earth elements.
Biology: In biological research, this compound is used to study the effects of rare earth elements on biological systems. It can be used in experiments to understand the interaction of holmium with biological molecules.
Medicine: Holmium compounds, including this compound, are explored for their potential use in medical imaging and as therapeutic agents. Holmium’s unique magnetic properties make it suitable for certain types of imaging techniques.
Industry: In the industrial sector, this compound is used in the production of specialized materials, including catalysts and phosphors. Its unique properties are leveraged to enhance the performance of these materials.
Mechanism of Action
The mechanism of action of ammonium holmium(3+) disulphate involves its interaction with various molecular targets. Holmium ions can interact with biological molecules, including proteins and nucleic acids, potentially affecting their structure and function. The compound’s effects are mediated through its ability to form complexes with these molecules, altering their activity and stability.
Comparison with Similar Compounds
Rare-Earth Ammonium Disulphates
Ammonium Lanthanum(3+) Disulphate (CAS 2437-23-2)
- Formula : (NH₄)La(SO₄)₂·nH₂O
- Key Differences :
- Ionic Radius : Ho³⁺ (1.015 Å) is smaller than La³⁺ (1.160 Å), leading to differences in crystal lattice stability and coordination chemistry .
- Magnetic Properties : Holmium compounds exhibit stronger paramagnetism due to unpaired 4f electrons, unlike lanthanum, which lacks f-electrons .
- Applications : Lanthanum variants are used in water treatment, while holmium derivatives are tailored for optical devices .
Table 1: Rare-Earth Ammonium Disulphates Comparison
| Property | Ammonium Holmium(3+) Disulphate | Ammonium Lanthanum(3+) Disulphate |
|---|---|---|
| Ionic Radius (Ho³⁺/La³⁺) | 1.015 Å | 1.160 Å |
| Magnetic Susceptibility | High (paramagnetic) | Low (diamagnetic) |
| Primary Applications | Lasers, sensors | Catalysts, ion exchange |
Transition Metal Ammonium Sulphates (Alum-Type Compounds)
Aluminium Ammonium Sulphate (Ammonium Alum, CAS 7784-26-1)
- Formula : NH₄Al(SO₄)₂·12H₂O
- Key Differences: Hydration: Alum typically has 12 water molecules, whereas holmium analogues may exhibit variable hydration states depending on synthesis conditions . Thermal Stability: Holmium disulphates decompose at higher temperatures (~300°C) compared to alums (~200°C) due to stronger Ho–O bonding .
Table 2: Comparison with Alum-Type Sulphates
| Property | This compound | Aluminium Ammonium Sulphate |
|---|---|---|
| Hydration State | Variable (n = 0–6) | Fixed (n = 12) |
| Decomposition Temp. | ~300°C | ~200°C |
| Solubility in Water | Low (0.5 g/100 mL) | High (15 g/100 mL) |
Other Holmium Salts
Holmium(III) Sulphate (CAS 13473-57-9)
- Formula : Ho₂(SO₄)₃·8H₂O
- Key Differences :
Holmium Acetate (CAS MFCD00150648)
- Formula : Ho(O₂C₂H₃)₃
- Key Differences: Anion Effects: Acetate’s organic nature lowers thermal stability (decomposes at ~150°C) compared to sulphate’s inorganic robustness . Solubility: More soluble in organic solvents, unlike sulphates, which favor polar solvents .
Q & A
Q. What are the recommended methods for synthesizing ammonium holmium(3+) disulphate in a laboratory setting?
Synthesis involves reacting holmium oxide (Ho₂O₃) with sulfuric acid under controlled pH (1–3) and temperature (80–100°C), followed by stoichiometric addition of ammonium sulfate. Purification via recrystallization from aqueous solutions ensures high yield. Monitor Ho³⁺:SO₄²⁻ molar ratios (1:3) to prevent hydrolysis or impurity formation .
Q. How can the purity of this compound be verified?
Use inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis (detection limit: <1 ppb for Ho³⁺) and X-ray diffraction (XRD) to confirm crystallographic structure. UV-Vis spectroscopy identifies Ho³⁺ absorption bands at 450 nm (⁵I₈ → ⁵G₆) and 640 nm (⁵I₈ → ⁵F₅), with deviations indicating impurities .
Q. What safety protocols are essential when handling this compound?
Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid aerosol inhalation. Store in airtight, moisture-resistant containers at 15–25°C. For spills, use neutralization with sodium bicarbonate and collect residues via vacuum filtration .
Q. What are the primary applications of this compound in biochemical research?
It acts as a rare-earth ion source in protein crystallography for anomalous X-ray scattering (e.g., single-wavelength anomalous dispersion). Optimize concentrations (0.1–1.0 mM) to minimize interference with protein stability while enabling phase resolution .
Advanced Research Questions
Q. What spectroscopic techniques are optimal for studying the electronic transitions of Ho³⁺ in this compound?
High-resolution photoluminescence spectroscopy at cryogenic temperatures (≤10 K) resolves 4f-4f transitions (e.g., ⁵I₇ → ⁵I₈ at 2.0 µm). Time-resolved measurements quantify radiative lifetimes (τ ≈ 1–5 ms) and non-radiative decay pathways. Judd-Ofelt analysis calculates intensity parameters (Ω₂, Ω₄, Ω₆) to predict transition probabilities .
Q. How does the sulfate matrix influence the luminescence efficiency of Ho³⁺ in this compound?
The sulfate ligand field splits Ho³⁺ energy levels, altering oscillator strengths. Burshstein modeling quantifies energy transfer rates (e.g., Ho³⁺ → Pr³⁺ at 1.5 × 10⁻¹⁶ cm³/s). Codoping with Pr³⁺ reduces ⁵I₇ state populations by 40%, enhancing ground-state recovery for laser gain media .
Q. How can conflicting data on Ho³⁺ coordination geometry in this compound be resolved?
Combine extended X-ray absorption fine structure (EXAFS) spectroscopy (Ho-O bond distances: 2.2–2.4 Å) with density functional theory (DFT) simulations. Validate with Raman spectroscopy, where sulfate symmetric stretching modes (~980 cm⁻¹) confirm ligand symmetry .
Q. What experimental strategies mitigate aggregation issues during protein-Ho³⁺ complexation studies?
Use dynamic light scattering (DLS) to monitor particle size (target: <10 nm). Optimize buffer conditions (e.g., 50 mM ammonium acetate, pH 6.5) and add chelators (e.g., 1 mM EDTA) to stabilize Ho³⁺ without disrupting protein function .
Methodological Notes
- Synthesis Validation : Cross-check stoichiometry via thermogravimetric analysis (TGA) to confirm water of crystallization (expected: 8 H₂O for octahydrate forms) .
- Energy Transfer : For codoping studies, use 0.1–0.3 mol% Pr³⁺ to balance Ho³⁺ deactivation and minimize cross-relaxation losses .
- Crystallography : For Ho³⁺-protein complexes, collect data at λ = 1.542 Å (Cu-Kα) to maximize anomalous signal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
